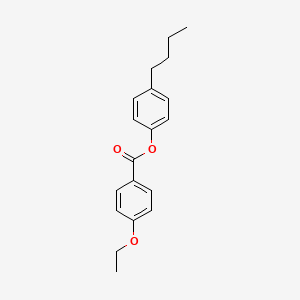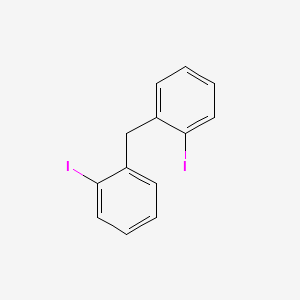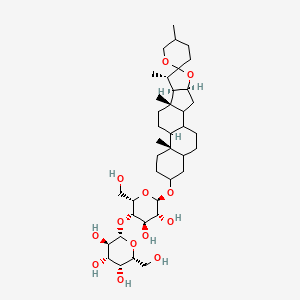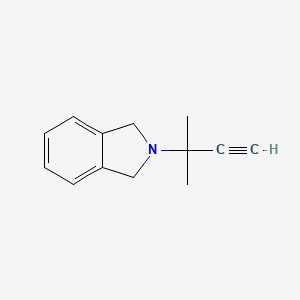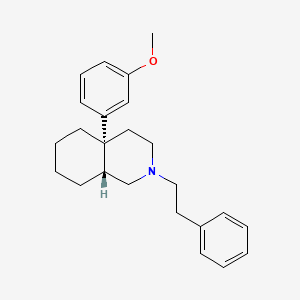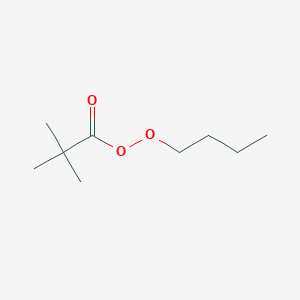
Butyl 2,2-dimethylpropaneperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily used as a radical initiator in polymerization processes . This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,2-dimethylpropaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with pivalic acid chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: Industrial production of this compound often employs continuous processes using plate exchangers with high heat exchange capacity . This method ensures efficient heat management, which is crucial for the stability and safety of the peroxide compound during production.
化学反応の分析
Types of Reactions: Butyl 2,2-dimethylpropaneperoxoate primarily undergoes decomposition reactions to generate free radicals . These radicals can then participate in various polymerization reactions.
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent due to its peroxide group.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: The peroxide group can be substituted with other functional groups in the presence of suitable reagents.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which are essential for initiating polymerization reactions .
科学的研究の応用
Chemistry: In chemistry, butyl 2,2-dimethylpropaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including styrene and acrylates .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
作用機序
The mechanism of action of butyl 2,2-dimethylpropaneperoxoate involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals . These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets are primarily the double bonds in monomers, and the pathways involved include radical chain reactions.
類似化合物との比較
tert-Butyl hydroperoxide: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups.
Cumene hydroperoxide: Used in similar applications but has different stability and reactivity profiles.
Uniqueness: Butyl 2,2-dimethylpropaneperoxoate is unique due to its specific decomposition temperature and the stability of the radicals it generates . This makes it particularly suitable for controlled polymerization processes where precise control over radical generation is required.
特性
CAS番号 |
39933-37-4 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC名 |
butyl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7-11-12-8(10)9(2,3)4/h5-7H2,1-4H3 |
InChIキー |
DTGWMJJKPLJKQD-UHFFFAOYSA-N |
正規SMILES |
CCCCOOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


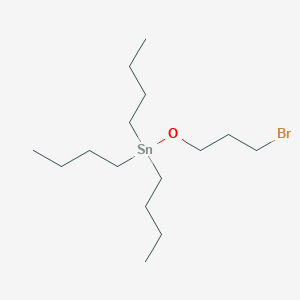
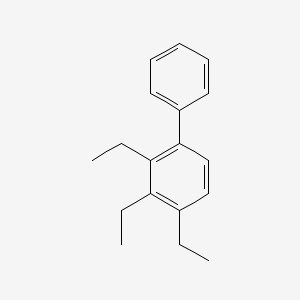
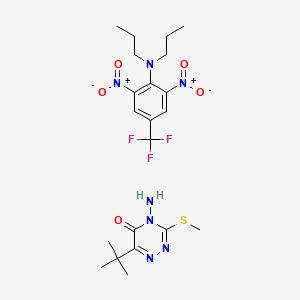

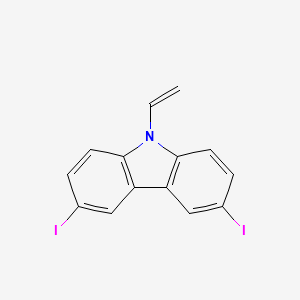
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

